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Compound of Interest

Compound Name: 3,5-Diphenylisoxazole

Cat. No.: B109209

An In-Depth Technical Guide to the Physical and Chemical Properties of 3,5-
Diphenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diphenylisoxazole is a heterocyclic aromatic organic compound with the molecular
formula C1sH11NO. As a derivative of isoxazole, it features a five-membered ring containing
adjacent nitrogen and oxygen atoms, substituted with phenyl groups at the 3 and 5 positions.
This scaffold is of significant interest in medicinal chemistry and materials science due to its
diverse biological activities and synthetic versatility. This technical guide provides a
comprehensive overview of the core physical and chemical properties of 3,5-
Diphenylisoxazole, detailed experimental protocols for its synthesis and characterization, and
a summary of its spectral data.

Chemical Identity and Structure
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Identifier Value

IUPAC Name 3,5-diphenyl-1,2-oxazole

Synonyms 3,5-Diphenylisoxazole, Isoxazole, 3,5-diphenyl-
CAS Number 2039-49-8[1]

Molecular Formula C1sH11:NO[1][2]

Molecular Weight 221.26 g/mol [1][3]

C1=CC=C(C=C1)C2=CC(=N02)C3=CC=CC=C
3[1]

Canonical SMILES

InChlKey HECRDSFKLUVCAY-UHFFFAOYSA-N[1]

Physical Properties

The physical properties of 3,5-Diphenylisoxazole are summarized below. Data is compiled
from various sources, and some variation exists, which can be attributed to different
experimental conditions and measurement techniques.
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Property Value Reference
Melting Point 140-142 °C [4]

141-142 °C [5]

140 °C [1]

183-184 °C [2]

Boiling Point 396.6 °C at 760 mmHg [1]

Density 1.128 g/cm3 [1]
Refractive Index 1.586 [1]

Flash Point 162.3 °C [1]

Vapor Pressure 3.87E-06 mmHg at 25°C [1]

Soluble in common organic

solvents like ethanaol,

Solubility o
methanol, and DMSO. Limited
solubility in water.[6]

LogP 4.00860 [1]

pKa (Predicted) -3.23+0.10 [1]

Chemical and Spectroscopic Properties

The structural characteristics of 3,5-Diphenylisoxazole have been elucidated through various
spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR
(400 MHz, o (ppm) Multiplicity Integration Assighment Reference
CDCIs)
7.91-7.81 m 4H Ar-H [5]
7.53-7.43 m 6H Ar-H [5]
Isoxazole-H
6.84 s 1H [5]
(C4-H)

13C NMR (100 MHz,

o m Assignment Reference
cDCh) (ppm) g
170.3 C5 [5]
162.9 C3 [5]
130.1, 129.9, 129.0,
128.9, 128.8, 127.4, Aromatic C [5]
126.7, 125.7
97.4 C4 (5]

Infrared (IR) Spectroscopy

Wavenumber (cm—?)

Assignment

Reference

3047.95 Aromatic C-H stretching [2]
1570.67 C=N stretching [2]
1488.94 C=C stretching [2]
1404.08 N-O stretching [2]
912.27 C-C stretching [2]
687 39 Monosub.stituted C-H 2]
deformation
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Mass Spectrometry (MS)

Method m/z Values Assignment Reference
ESI-MS 222.24 [M+H]* (18%) [2]

221.25 [M]* (100%) [2]

144.24 Fragment (26%) [2]

77.11 Fragment (39%) [2]

Experimental Protocols

Several synthetic routes to 3,5-Diphenylisoxazole have been reported. Below are detailed
protocols for two common methods.

Synthesis from Chalcone Dibromide

This method involves the reaction of a chalcone dibromide with hydroxylamine hydrochloride.

[2]

Materials:

1,3-Diphenyl-1,2-dibromopropan-1-one (Chalcone dibromide) (0.005 mol)

Hydroxylamine hydrochloride (0.01 mol)

Triethanolamine (15 mL)

Absolute ethanol

Procedure:

o A mixture of chalcone dibromide (0.005 mol) and hydroxylamine hydrochloride (0.01 mol) is
heated in triethanolamine (15 mL).

e The heating is continued until bumping starts, which typically occurs within 10-15 minutes.

e The reaction mixture is then cooled to room temperature.
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» The resulting solid is collected by filtration, dried, and then recrystallized from absolute
ethanol to yield pure 3,5-Diphenylisoxazole.

Metal-Free Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes a regioselective synthesis using DBU (1,8-Diazabicyclo[5.4.0Jundec-7-
ene) as a promoter.[4]

Materials:

e Benzaldoxime (1 mmol, 100 mg)

¢ N-Chlorosuccinimide (NCS) (1.2 mmol)
e Phenylacetylene (1.2 mmol)

e DBU (1 mmol)

e Dimethylformamide (DMF) (3 mL)

o Chilled water

o Ethyl acetate

Procedure:

 To a stirred solution of benzaldoxime (1 mmol) in DMF (3 mL), add NCS (1.2 mmol) at room
temperature.

 Stir the reaction mixture for 30-60 minutes.
e Add DBU (1 mmol) and phenylacetylene (1.2 mmol) to the mixture.

o Continue stirring for 1-8 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

e Upon completion, quench the reaction by adding chilled water.

o Extract the product with ethyl acetate.
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e The combined organic layers are dried over anhydrous MgSOa4, filtered, and concentrated
under reduced pressure.

e The crude product is purified by column chromatography on silica gel to afford 3,5-
Diphenylisoxazole.

Experimental Workflows and Diagrams

The general workflow for the synthesis and characterization of 3,5-Diphenylisoxazole is
depicted below. This process includes the chemical synthesis followed by purification and
structural confirmation using various analytical techniques.

Caption: General workflow for the synthesis and characterization of 3,5-Diphenylisoxazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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